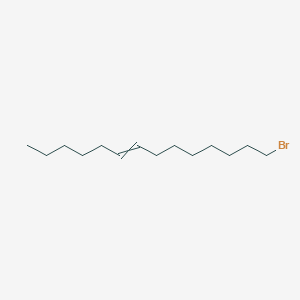
14-Bromotetradec-6-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
14-Bromotetradec-6-ene is an organic compound with the molecular formula C14H27Br It is a brominated alkene, characterized by the presence of a bromine atom attached to the 14th carbon of a tetradecene chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
14-Bromotetradec-6-ene can be synthesized through several methods. One common approach involves the bromination of tetradec-6-ene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures, to ensure selective bromination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
14-Bromotetradec-6-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of alcohols, amines, or thioethers, respectively.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form tetradec-6-yne, an alkyne derivative.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, or other electrophiles, resulting in the formation of dihaloalkanes or haloalkanes.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).
Addition: Bromine (Br2) or hydrogen bromide (HBr) in an inert solvent like dichloromethane (DCM).
Major Products
Substitution: Tetradec-6-ol, tetradec-6-amine, tetradec-6-thiol.
Elimination: Tetradec-6-yne.
Addition: 14,14-Dibromotetradecane, 14-Bromo-6-chlorotetradecane.
Applications De Recherche Scientifique
14-Bromotetradec-6-ene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 14-Bromotetradec-6-ene largely depends on its reactivity as a brominated alkene. The bromine atom can participate in nucleophilic substitution reactions, while the double bond can undergo addition reactions. These properties make it a versatile intermediate in various chemical transformations. The molecular targets and pathways involved in its reactions are primarily dictated by the nature of the reagents and conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
14-Bromotetradec-1-ene: Similar in structure but with the bromine atom attached to the first carbon.
1-Bromotetradecane: A saturated analogue with no double bond, leading to different chemical behavior and applications.
Tetradec-6-ene: The non-brominated parent compound, which lacks the reactivity associated with the bromine atom.
Uniqueness
14-Bromotetradec-6-ene is unique due to the presence of both a bromine atom and a double bond in its structure. This combination allows for a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications .
Propriétés
IUPAC Name |
14-bromotetradec-6-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h6-7H,2-5,8-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUXOYYGFXVCAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCCCCCCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70819267 |
Source


|
| Record name | 14-Bromotetradec-6-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70819267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
612489-69-7 |
Source


|
| Record name | 14-Bromotetradec-6-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70819267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Acetamide,N-cyclopropyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12588968.png)
![1-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]ethan-1-one](/img/structure/B12588976.png)
![Urea, N-(7-hydroxy-1-naphthalenyl)-N'-[3-(4-morpholinyl)propyl]-](/img/structure/B12588982.png)
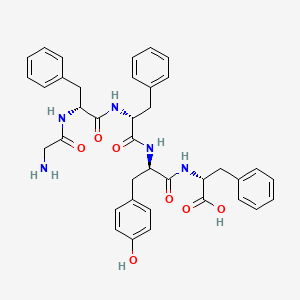
![3-[(3-Hydroxynaphthalen-2-yl)amino]-3-oxopropanoic acid](/img/structure/B12588992.png)
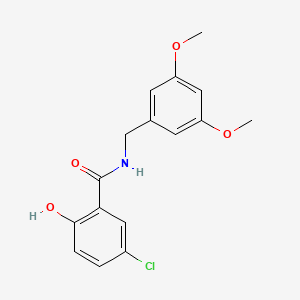
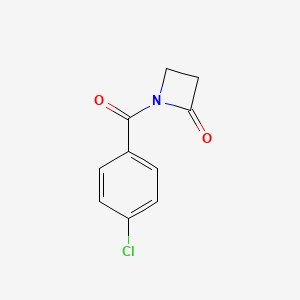
![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(5-isothiazolyl)-](/img/structure/B12589017.png)
![[3-{2-[(Octacosan-11-yl)oxy]-2-oxoethyl}-2,4,6-trioxotetrahydropyrimidin-1(2H)-yl]acetate](/img/structure/B12589018.png)
![2H-6,9-Methanopyrido[1,2-d][1,2,4]triazine](/img/structure/B12589022.png)
![1-[2-(Pyridin-3-yl)ethenesulfonyl]piperidin-4-ol](/img/structure/B12589036.png)
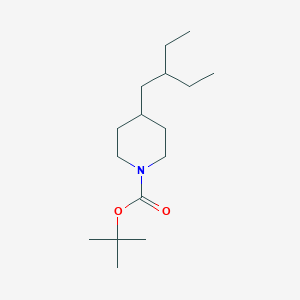
![3-[3,4-Bis(hexyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile](/img/structure/B12589049.png)
![Ethyl (3S)-3-{methyl[(1S)-1-phenylethyl]amino}butanoate](/img/structure/B12589053.png)
